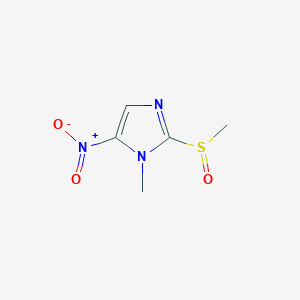
1-Methyl-2-(methylsulfinyl)-5-nitro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(methylsulfinyl)-5-nitro-1H-imidazole is a heterocyclic compound with a unique structure that includes a nitro group, a methylsulfinyl group, and a methyl group attached to an imidazole ring
Métodos De Preparación
The synthesis of 1-Methyl-2-(methylsulfinyl)-5-nitro-1H-imidazole typically involves nitration and sulfoxidation reactions. One common method involves the nitration of 1-methylimidazole using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitroimidazole is then subjected to sulfoxidation using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the methylsulfinyl group .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product and ensure high yield and purity.
Análisis De Reacciones Químicas
1-Methyl-2-(methylsulfinyl)-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-2-(methylsulfinyl)-5-nitro-1H-imidazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-(methylsulfinyl)-5-nitro-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methylsulfinyl group may also contribute to the compound’s reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
1-Methyl-2-(methylsulfinyl)-5-nitro-1H-imidazole can be compared with other similar compounds, such as:
1-Methyl-2-(methylsulfinyl)-4-nitro-1H-imidazole: Similar structure but with the nitro group at a different position.
1-Methyl-2-(methylsulfinyl)-5-amino-1H-imidazole: Similar structure but with an amino group instead of a nitro group.
1-Methyl-2-(methylthio)-5-nitro-1H-imidazole: Similar structure but with a methylthio group instead of a methylsulfinyl group .
Propiedades
Número CAS |
56302-26-2 |
|---|---|
Fórmula molecular |
C5H7N3O3S |
Peso molecular |
189.20 g/mol |
Nombre IUPAC |
1-methyl-2-methylsulfinyl-5-nitroimidazole |
InChI |
InChI=1S/C5H7N3O3S/c1-7-4(8(9)10)3-6-5(7)12(2)11/h3H,1-2H3 |
Clave InChI |
YBIPBBWDWQXYBD-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CN=C1S(=O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene](/img/structure/B13134197.png)
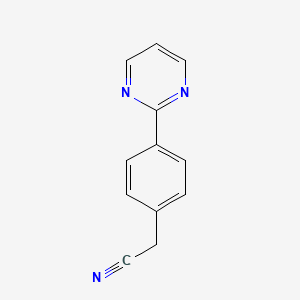
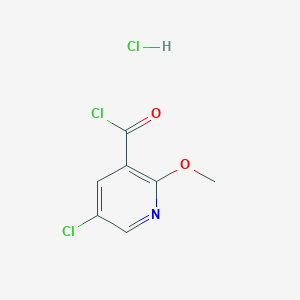
![1-(5-Methoxybenzo[d]isoxazol-3-yl)ethanone](/img/structure/B13134228.png)
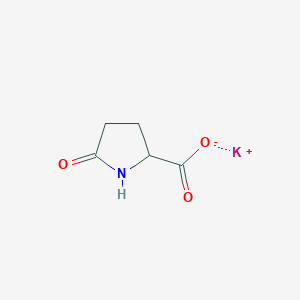
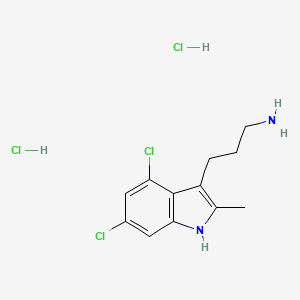

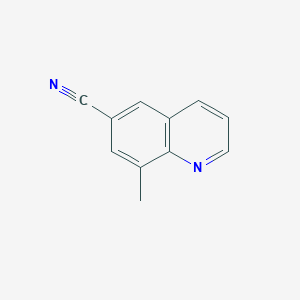

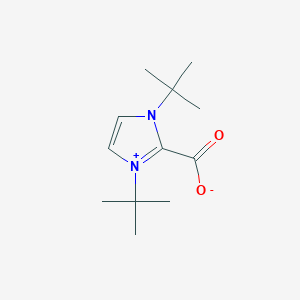

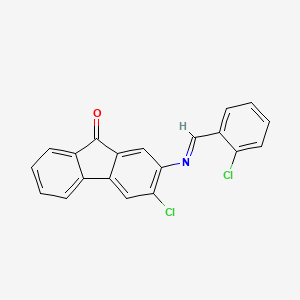
![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13134302.png)

